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molecular formula C10H5F4NOS B8694594 2-Fluoro-6-(2-trifluoromethyl-4-thienyloxy)pyridine CAS No. 653601-80-0

2-Fluoro-6-(2-trifluoromethyl-4-thienyloxy)pyridine

Cat. No. B8694594
M. Wt: 263.21 g/mol
InChI Key: HCDHPOMDCPWVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07211673B2

Procedure details

1.00 g of 2,6-difluoropyridine is introduced into 10 ml of DMF under nitrogen and 1.44 g of K2CO3 are added at RT. 1.61 g of 4-hydroxy-2-trifluoromethylthiophene are added and the mixture is heated at 80° C. for 4 h, then cooled to RT and poured into water. After extraction twice with heptane/ethyl acetate (1:1) and twice with ethyl acetate the product is washed with water and saturated sodium chloride solution, dried over MgSO4 and concentrated. Chromatographic purification on silica gel with heptane/ethyl acetate (3:7) as eluent gives 1.7 g of 2-fluoro-6-(2-trifluoromethyl-4-thienyloxy)pyridine as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1.44 g
Type
reactant
Reaction Step Two
Quantity
1.61 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[N:3]=1.CN(C=O)C.C([O-])([O-])=O.[K+].[K+].[OH:20][C:21]1[CH:22]=[C:23]([C:26]([F:29])([F:28])[F:27])[S:24][CH:25]=1>O>[F:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([O:20][C:21]2[CH:22]=[C:23]([C:26]([F:29])([F:28])[F:27])[S:24][CH:25]=2)[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=NC(=CC=C1)F
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.44 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
1.61 g
Type
reactant
Smiles
OC=1C=C(SC1)C(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
EXTRACTION
Type
EXTRACTION
Details
After extraction twice with heptane/ethyl acetate (1:1)
WASH
Type
WASH
Details
twice with ethyl acetate the product is washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Chromatographic purification on silica gel with heptane/ethyl acetate (3:7) as eluent

Outcomes

Product
Name
Type
product
Smiles
FC1=NC(=CC=C1)OC=1C=C(SC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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